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Compound of Interest

Compound Name: DMT-dA(PAc) Phosphoramidite

Cat. No.: B026310 Get Quote

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N6-

phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite,

commonly known as DMT-dA(PAc) Phosphoramidite. It is intended for researchers,

scientists, and professionals in drug development engaged in the chemical synthesis of

oligonucleotides. This document outlines its chemical properties, a detailed experimental

protocol for its use, and a visual representation of the synthesis process.

Core Chemical Properties
DMT-dA(PAc) Phosphoramidite is a crucial building block in the automated solid-phase

synthesis of DNA.[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl

group during the coupling reaction, while the phenoxyacetyl (PAc) group protects the exocyclic

amine of the adenine base. The phosphoramidite moiety at the 3' position enables the

sequential addition of nucleotides to the growing oligonucleotide chain.

Quantitative Data Summary
For ease of reference, the key quantitative data for DMT-dA(PAc) Phosphoramidite are

summarized in the table below.
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Property Value

CAS Number 110543-74-3[2][3][4]

Molecular Formula C₄₈H₅₄N₇O₈P[2][3][4]

Molecular Weight 887.96 g/mol [2]

Alternate Molecular Weight 888.0 g/mol [3][4]

Purity ≥97-98%[2][3][4]

Appearance White Powder

Storage Conditions -20°C[3][4]

Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis
The following protocol details the standard phosphoramidite method for incorporating DMT-
dA(PAc) Phosphoramidite into a synthetic oligonucleotide sequence using an automated

DNA synthesizer. This process is cyclical, with each cycle adding one nucleotide.[5]

Materials and Reagents:

Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the

initial nucleoside.

Phosphoramidites: DMT-dA(PAc) Phosphoramidite and other required DMT-protected

deoxynucleoside phosphoramidites (e.g., dC, dG, T) dissolved in anhydrous acetonitrile.

Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous

acetonitrile.

Deblocking (Detritylation) Reagent: A solution of a mild acid, typically trichloroacetic acid

(TCA) in dichloromethane.

Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).
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Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

Cleavage and Deprotection Reagent: Concentrated aqueous ammonia or a mixture of

ammonia and methylamine (AMA).

Anhydrous acetonitrile for washing steps.

Methodology:

The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each

nucleotide addition:

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the

nucleoside attached to the solid support.[1]

The deblocking reagent (e.g., 3% TCA in dichloromethane) is passed through the

synthesis column.[4]

The resulting orange-colored DMT cation is washed away with anhydrous acetonitrile. The

intensity of this color can be measured to determine the efficiency of the previous coupling

step.[2]

This step exposes a free 5'-hydroxyl group on the support-bound nucleoside, making it

available for the next coupling reaction.

Step 2: Coupling

The DMT-dA(PAc) Phosphoramidite and the activator are simultaneously delivered to

the synthesis column.[5]

The activator protonates the diisopropylamino group of the phosphoramidite, forming a

highly reactive intermediate.[2]

This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-

bound nucleoside, forming a phosphite triester linkage.[6] This reaction is rapid and is

driven to completion by using a large excess of the phosphoramidite and activator.
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Step 3: Capping

To prevent the elongation of chains that failed to react during the coupling step ("failure

sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.[4]

A mixture of capping reagents (acetic anhydride and N-methylimidazole) is introduced to

acetylate these free hydroxyls, rendering them unreactive in subsequent cycles.[2][4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more

stable phosphate triester.[6]

An oxidizing solution, typically iodine in the presence of water and a weak base, is passed

through the column.[6] This converts the P(III) species to a P(V) phosphate, stabilizing the

DNA backbone.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide

chain.

Post-Synthesis Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a

reagent such as concentrated aqueous ammonia.[5]

This same reagent also removes the protecting groups from the phosphate backbone (the

cyanoethyl groups) and the nucleobases (including the phenoxyacetyl group on adenine).

The fully deprotected oligonucleotide is then recovered and purified, typically by HPLC or

PAGE.

Visualization of the Synthesis Cycle
The following diagram illustrates the logical flow of the phosphoramidite synthesis cycle.
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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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